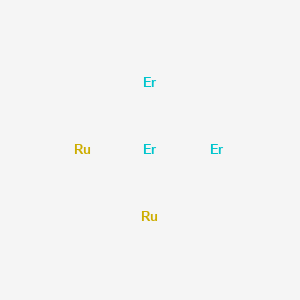

Erbium;ruthenium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Erbium and ruthenium are two distinct elements that can form a compound with unique properties. Erbium is a rare earth element with the atomic number 68, known for its silvery-white appearance and its use in various high-tech applications, including optical fiber network amplifiers . Ruthenium, on the other hand, is a transition metal with the atomic number 44, known for its hardness and resistance to corrosion . The combination of these two elements can result in a compound with interesting chemical and physical properties.

Vorbereitungsmethoden

The synthesis of erbium-ruthenium compounds can be achieved through various methods. One common method is the hydrothermal method, which involves using a solvent in a high-pressure reactor to create a high-temperature and high-pressure reaction environment . Another method is the chemical vapor condensation method, which involves the condensation of vaporized chemicals to form the desired compound . Industrial production methods may also include solid-state reactions and other advanced techniques to ensure the purity and stability of the compound .

Analyse Chemischer Reaktionen

Erbium-ruthenium compounds can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, erbium can react with oxygen to form erbium oxide, while ruthenium can form various coordination complexes with different ligands . Common reagents used in these reactions include oxygen, hydrogen, and various acids and bases . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include oxides, hydroxides, and other coordination complexes .

Wissenschaftliche Forschungsanwendungen

Erbium-ruthenium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique electronic properties . In biology and medicine, ruthenium complexes are being studied for their potential as anticancer agents, with some compounds showing promising results in clinical trials . In industry, erbium is used in optical amplifiers and lasers, while ruthenium is used in electronics and as a catalyst in chemical reactions .

Wirkmechanismus

The mechanism of action of erbium-ruthenium compounds depends on their specific application. In the case of anticancer agents, ruthenium complexes can interact with DNA, mitochondria, and other cellular components to induce apoptosis (programmed cell death) in cancer cells . This involves various molecular targets and pathways, including the inhibition of angiogenesis (formation of new blood vessels) and the induction of autophagy (cellular degradation) . The exact mechanism can vary depending on the specific compound and its structure .

Vergleich Mit ähnlichen Verbindungen

Erbium-ruthenium compounds can be compared with other similar compounds, such as other rare earth-transition metal combinations. For example, erbium can form compounds with other transition metals like platinum and palladium, which also have unique catalytic and electronic properties . Ruthenium can form compounds with other rare earth elements like yttrium and lanthanum, which are used in various high-tech applications . The uniqueness of erbium-ruthenium compounds lies in their specific combination of properties, which can be tailored for specific applications through careful synthesis and modification .

Conclusion

Erbium-ruthenium compounds are fascinating materials with a wide range of applications in chemistry, biology, medicine, and industry. Their unique properties and versatile reactivity make them valuable for scientific research and industrial use. Continued study and development of these compounds hold promise for new and innovative applications in the future.

Eigenschaften

CAS-Nummer |

93693-85-7 |

|---|---|

Molekularformel |

Er3Ru2 |

Molekulargewicht |

703.9 g/mol |

IUPAC-Name |

erbium;ruthenium |

InChI |

InChI=1S/3Er.2Ru |

InChI-Schlüssel |

VPVNNAIGJHJOST-UHFFFAOYSA-N |

Kanonische SMILES |

[Ru].[Ru].[Er].[Er].[Er] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)

![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)

![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)

![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)

![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)